4-Amino-4-methylpentanenitrile
Overview
Description
4-Amino-4-methylpentanenitrile is a chemical compound with the CAS Number: 1265634-34-1 and a molecular weight of 112.17 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid, semi-solid, liquid, or lump in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-4-methylpentanenitrile is represented by the formula C6H12N2 . The InChI Code for this compound is 1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis
4-Amino-4-methylpentanenitrile is a solid, semi-solid, liquid, or lump in its physical form . It has a molecular weight of 112.17 and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Analysis Techniques
- Analytical Method Development : A study established a gas chromatography (GC) method for the determination of 4-Amino-2-Methylpentane, closely related to 4-Amino-4-methylpentanenitrile, demonstrating its application in quality tests and analytical chemistry (Zhao et al., 2017).
Microbial Production of Chemicals
- Biofuel Production : Research on engineered microorganisms for the synthesis of pentanol isomers from amino acid substrates highlights the potential of microbial fermentations in producing biofuels and related chemicals, which could extend to the production and utilization of 4-Amino-4-methylpentanenitrile derivatives (Cann & Liao, 2009).
Marine Derived Compounds
- Discovery of Nitrogenous Compounds : The isolation of nitrogenous compounds from deep-sea derived fungi showcases the exploration of marine biodiversity for novel substances, indicating potential research applications of 4-Amino-4-methylpentanenitrile in discovering new bioactive compounds (Luo, Zhou, & Liu, 2018).
Organic Synthesis
- Synthetic Intermediates : Research into the synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile presents methodologies that could be applicable to the synthesis and stabilization of 4-Amino-4-methylpentanenitrile, highlighting its importance as a synthetic intermediate in pharmaceuticals (Capon et al., 2020).
Chemical Properties and Applications
- Fluorescence and Colorimetric pH Probe : The development of highly water-soluble fluorescent and colorimetric pH probes underscores the versatility of nitrogenous organic compounds in sensor technology, which may inspire applications for 4-Amino-4-methylpentanenitrile in developing new sensors or probes (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety And Hazards
The safety information for 4-Amino-4-methylpentanenitrile indicates that it is a dangerous compound. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
4-amino-4-methylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXRIRLJYYKKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-methylpentanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.